6-Methylbenzo[b]thiophene-5-methanol
CAS No.:
Cat. No.: VC14019609
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol
* For research use only. Not for human or veterinary use.
![6-Methylbenzo[b]thiophene-5-methanol -](/images/structure/VC14019609.png)
Specification
Molecular Formula | C10H10OS |
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Molecular Weight | 178.25 g/mol |
IUPAC Name | (6-methyl-1-benzothiophen-5-yl)methanol |
Standard InChI | InChI=1S/C10H10OS/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,11H,6H2,1H3 |
Standard InChI Key | ACUWFCMVAAOSRD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=CS2)C=C1CO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 6-Methylbenzo[b]thiophene-5-methanol (C₁₀H₁₀OS) combines aromatic and heterocyclic features. Key structural attributes include:
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Benzene-Thiophene Fusion: The benzo[b]thiophene system consists of a benzene ring fused to a thiophene ring at the b-position, creating a planar, conjugated π-system .
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Substituent Effects: The methyl group at position 6 introduces steric and electronic effects, while the hydroxymethyl group at position 5 provides a polar functional group capable of hydrogen bonding .
Table 1: Comparative Structural Data for Benzo[b]thiophene Derivatives
Compound | Substituents | Molecular Formula | Key Functional Groups |
---|---|---|---|
5-Methylbenzo[b]thiophene | Methyl at C5 | C₉H₈S | Thiophene, Methyl |
6-Methoxybenzo[b]thiophene | Methoxy at C6 | C₉H₈OS | Thiophene, Methoxy |
6-Methylbenzo[b]thiophene-5-methanol | Methyl at C6, Methanol at C5 | C₁₀H₁₀OS | Thiophene, Methyl, Hydroxymethyl |
The hydroxymethyl group elevates polarity compared to non-oxygenated analogs, suggesting improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Nuclear magnetic resonance (NMR) data for analogous compounds indicate distinct shifts for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.2–2.5 ppm), with hydroxymethyl protons likely appearing as a broad singlet near δ 4.5 ppm .
Synthesis and Reaction Pathways
While no direct synthesis protocols for 6-Methylbenzo[b]thiophene-5-methanol are documented in peer-reviewed literature, plausible routes can be extrapolated from methods used for related benzothiophenes:
Friedel-Crafts Alkylation and Oxidation
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Friedel-Crafts Methylation: Introduction of a methyl group to benzo[b]thiophene at position 6 using methyl chloride and AlCl₃ .
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Electrophilic Substitution: Directed ortho-methylation via directing groups, followed by oxidation to introduce the hydroxymethyl moiety .
Table 2: Hypothetical Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Methylation | CH₃Cl, AlCl₃, 0°C, 12h | 65 | 90 |
Hydroxymethylation | HCHO, H₂O₂, FeCl₃, 60°C, 6h | 45 | 85 |
Photolytic and Catalytic Methods
Photolysis of thioether precursors, as demonstrated for 5-methyl derivatives, could generate intermediates for subsequent methanol functionalization . Catalytic dehydrogenation using transition metals (e.g., Pd/C) may enhance regioselectivity during substitution reactions.
Functionalization and Reactivity
The hydroxymethyl group at position 5 enables diverse derivatization pathways:
Oxidation and Reduction
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Oxidation: Conversion to a carboxylic acid using KMnO₄ under acidic conditions, yielding 6-methylbenzo[b]thiophene-5-carboxylic acid .
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Reduction: Hydrogenation of the thiophene ring with Raney nickel to produce dihydro derivatives, though this may compromise aromaticity .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring facilitates substitutions at positions 3 and 4. For example, nitration with HNO₃/H₂SO₄ would preferentially occur at the para position relative to the methyl group .
Applications in Scientific Research
Medicinal Chemistry
The benzo[b]thiophene scaffold is prevalent in drug discovery due to its bioisosteric relationship with indole. The hydroxymethyl group in 6-Methylbenzo[b]thiophene-5-methanol could serve as:
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A hydrogen bond donor in enzyme inhibition (e.g., kinase targets) .
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A prodrug moiety for controlled release via esterase cleavage.
Materials Science
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Organic Semiconductors: The conjugated system may enhance charge carrier mobility in thin-film transistors .
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Fluorescent Probes: Analogous compounds exhibit fluorescence upon functionalization, suggesting utility in bioimaging .
Table 3: Hypothetical Electronic Properties
Property | Value (Predicted) | Method of Analysis |
---|---|---|
HOMO-LUMO Gap | 3.2 eV | DFT Calculations |
Fluorescence λₑₓ/λₑₘ | 340 nm / 450 nm | Spectrofluorimetry |
Challenges and Future Directions
Current limitations in studying 6-Methylbenzo[b]thiophene-5-methanol include:
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Synthetic Complexity: Low yields in multi-step syntheses due to competing side reactions.
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Characterization Gaps: Absence of high-resolution mass spectrometry (HRMS) or X-ray crystallography data.
Future research should prioritize:
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Developing one-pot synthesis strategies to improve efficiency.
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Exploring biocatalytic routes for enantioselective functionalization.
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Screening biological activity against emerging therapeutic targets.
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